3-Ethoxy-4-hydroxybenzyl alcohol
Overview
Description
3-Ethoxy-4-hydroxybenzyl alcohol is an organic compound with the molecular formula C9H12O3. It is a derivative of benzyl alcohol, characterized by the presence of an ethoxy group at the third position and a hydroxy group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
It’s known that the compound can chemiluminesce by reacting with potassium permanganate in sulphuric or polyphosphoric acid media .
Biochemical Pathways
For instance, the mandelic acid degradation pathway in bacteria has been widely identified and analyzed as a representative pathway of aromatic compounds degradation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Ethoxy-4-hydroxybenzyl alcohol. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound . It’s also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a melting point of 73-75°C, a boiling point of 219.85-220℃ at 101.8-102.1kPa, and a density of 1.31 at 20℃
Cellular Effects
It is known that similar compounds can have significant effects on cellular processes
Molecular Mechanism
It is known that similar compounds can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The specific interactions and effects of 3-Ethoxy-4-hydroxybenzyl alcohol require further study.
Dosage Effects in Animal Models
Similar compounds have been shown to have dose-dependent effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxy-4-hydroxybenzyl alcohol can be synthesized from 3-ethoxy-4-hydroxybenzaldehyde through a reduction reaction. The typical procedure involves dissolving 3-ethoxy-4-hydroxybenzaldehyde in a sodium hydroxide solution, followed by the addition of sodium borohydride as the reducing agent. The reaction mixture is stirred and cooled in an ice bath, and the product is precipitated by acidification with hydrochloric acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-ethoxy-4-hydroxybenzaldehyde.
Reduction: The compound itself is typically obtained through the reduction of 3-ethoxy-4-hydroxybenzaldehyde.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: 3-Ethoxy-4-hydroxybenzaldehyde.
Reduction: this compound.
Substitution: Various substituted benzyl alcohol derivatives depending on the substituent introduced.
Scientific Research Applications
3-Ethoxy-4-hydroxybenzyl alcohol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Similar structure but with a methoxy group instead of an ethoxy group.
Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol): Similar structure but with a methoxy group instead of an ethoxy group.
Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde): The aldehyde form of 3-ethoxy-4-hydroxybenzyl alcohol.
Uniqueness: this compound is unique due to the presence of both an ethoxy group and a hydroxy group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-ethoxy-4-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,10-11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCZGZGLABEWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344547 | |
Record name | 3-Ethoxy-4-hydroxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off white solid / Vanilla aroma | |
Record name | 2-Ethoxy-4-(hydroxymethyl)phenol\u202f | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2290/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble, Soluble (in ethanol) | |
Record name | 2-Ethoxy-4-(hydroxymethyl)phenol\u202f | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2290/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4912-58-7 | |
Record name | 3-Ethoxy-4-hydroxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4912-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl vanillyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 3-ethoxy-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Ethoxy-4-hydroxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-4-(hydroxymethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.199.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL VANILLYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF0E3SL79L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-ethoxy-4-hydroxybenzyl alcohol in the synthesis of Methyl Diantilis?
A1: this compound serves as a key intermediate in the synthesis of Methyl Diantilis []. The synthesis involves a two-step process. First, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) undergoes reduction to yield this compound (ethyl vanillyl alcohol). Subsequently, this compound undergoes etherification with methanol to produce 3-ethoxy-4-hydroxybenzyl methyl ether, which is the chemical name for Methyl Diantilis [].
Q2: Can other fragrance compounds be synthesized using this compound?
A2: Yes, the research paper highlights the synthesis of a family of fragrance compounds using this compound []. By substituting methanol with ethanol, 1-propanol, or 2-propanol in the etherification step, corresponding 3-ethoxy-4-hydroxybenzyl alkyl ethers are produced. These variations also possess distinct and pronounced olfactive notes [].
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